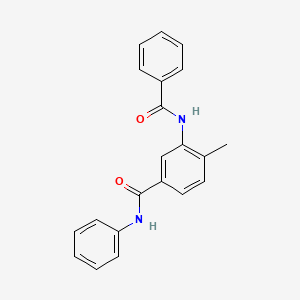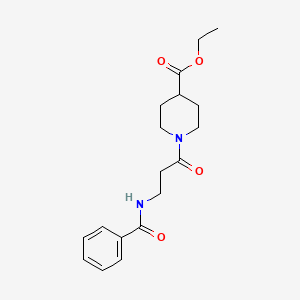![molecular formula C21H21N3O2 B4773576 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4773576.png)
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)-2,5-pyrrolidinedione
Overview
Description
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Y-27632 and is a selective inhibitor of Rho-associated protein kinase (ROCK).
Scientific Research Applications
Y-27632 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have a significant impact on the regeneration of damaged tissues, particularly in the nervous system. Y-27632 has been used in the treatment of spinal cord injuries, stroke, and Parkinson's disease. Additionally, it has been shown to be effective in the treatment of glaucoma, a condition that causes damage to the optic nerve, leading to vision loss.
Mechanism of Action
Y-27632 selectively inhibits the activity of Rho-associated protein kinase (3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)-2,5-pyrrolidinedione), which is involved in various cellular processes such as cell migration, proliferation, and contraction. By inhibiting 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)-2,5-pyrrolidinedione, Y-27632 promotes the regeneration of damaged tissues and reduces inflammation, leading to improved outcomes in various disease conditions.
Biochemical and Physiological Effects:
Y-27632 has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to promote the survival and growth of neurons, leading to improved functional outcomes in animal models of spinal cord injury and stroke. Additionally, Y-27632 has been shown to reduce inflammation, leading to improved outcomes in various disease conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of Y-27632 is its selectivity for 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)-2,5-pyrrolidinedione inhibition. This allows researchers to specifically target the cellular processes that are involved in various disease conditions. However, Y-27632 has some limitations in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its therapeutic effects. Additionally, Y-27632 can be toxic at high concentrations, which limits its use in certain applications.
Future Directions
There are many potential future directions for the use of Y-27632 in scientific research. One area of interest is the use of Y-27632 in the treatment of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, Y-27632 may have applications in the treatment of cancer, as it has been shown to inhibit the growth and migration of cancer cells. Finally, Y-27632 may have applications in tissue engineering, as it has been shown to promote the regeneration of damaged tissues.
properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylamino]-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-6-2-5-9-19(14)24-20(25)12-18(21(24)26)22-11-10-15-13-23-17-8-4-3-7-16(15)17/h2-9,13,18,22-23H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZXLVXYURPGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B4773500.png)
![1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4773501.png)
![N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4773512.png)




![methyl 3-{[(4-allyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4773553.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4773555.png)
![1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4773563.png)
![3-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4773580.png)
![1-ethyl-3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4773589.png)
![N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4773604.png)
![butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B4773613.png)